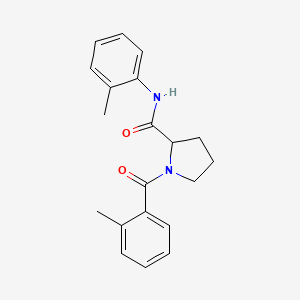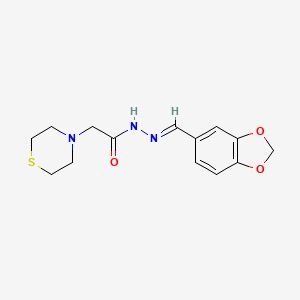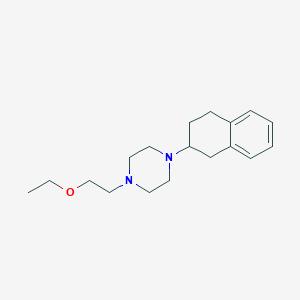
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in scientific research due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits activity on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are required to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various disease models. However, its limitations include the lack of human clinical data and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its mechanism of action on the GABAergic system to better understand its anticonvulsant properties.
3. Exploring its potential use in cancer treatment.
4. Investigating its safety and efficacy in human clinical trials.
5. Developing new analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its potential anti-inflammatory, analgesic, and anticonvulsant properties. Its mechanism of action and physiological effects are still being studied, and further research is required to determine its safety and efficacy in humans. The future directions for research on this compound are numerous, and it has the potential to contribute significantly to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride with N-(2-methylphenyl)proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-(2-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-3-5-10-16(14)20(24)22-13-7-12-18(22)19(23)21-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANLXRYBMSMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6022597.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)

![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6022662.png)
![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)

![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)